triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Description
This compound is a complex triazanium salt conjugated to a phosphorylated adenosine derivative. Its structure comprises:
- Adenosine backbone: A modified ribose sugar (oxolan ring) with a 6-aminopurine (adenine) base at the C5 position .
- Triazanium group: A positively charged N₃H₅⁺ moiety stabilized by counterions, enhancing solubility and stability in biological systems .
- Hexanoylsulfanylethylamino side chain: A lipophilic substituent at the terminal end of the phosphoryl chain, likely influencing membrane permeability and target interactions .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20?,21+,22+,26-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFXWIYODKXEJ-WSHYHEJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55N10O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677187 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
916.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-81-0 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the sugar moiety, and finally the addition of the phosphate groups. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may produce modified nucleotides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleotide analogs.
Biology
In biological research, this compound can be used to study the mechanisms of DNA and RNA synthesis and repair. It may also be used in the development of new diagnostic tools and therapeutic agents.
Medicine
In medicine, this compound has potential applications in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and biotechnology products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. By binding to these targets, the compound can inhibit or modulate their activity, leading to various biological effects. The pathways involved may include DNA and RNA synthesis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
Stability: The triazanium group in the target compound confers greater stability than free triazane, which decomposes to NH₃ and N₂H₂ . However, it is less thermally stable than triazole analogs, which retain integrity up to 150°C . The hexanoylsulfanylethylamino side chain may reduce hydrolysis susceptibility compared to shorter-chain thioethers (e.g., 3-aminopropylsulfanyl in ) .
Solubility and LogP: The phosphorylated chain enhances water solubility (predicted logP: -1.2) but is counterbalanced by the hexanoyl group (logP contribution: +3.1), resulting in moderate lipophilicity (overall logP: ~1.9). In contrast, triazole-adenosine hybrids () have logP values of 0.5–1.5 due to polar substituents .
Similar compounds () show IC₅₀ values of 10–50 µM against nucleotide-dependent enzymes . The sulfur moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins, a feature absent in non-sulfurated analogs .
Research Findings and Data Tables
Table 1: Substituent Effects on Key Properties
| Substituent | Compound Class | Solubility (mg/mL) | LogP | Thermal Stability (°C) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Hexanoylsulfanylethylamino | Target compound | 5.2 | 1.9 | 120 (decomposition) | N/A |
| 3-Aminopropylsulfanyl | Phosphorylated adenosine | 8.7 | 0.8 | 150 | 22 (Enzyme X) |
| Hydroxymethyl | Triazole-adenosine | 12.4 | 0.5 | 200 | 45 (PRMT5) |
| Trimethylsilyl | Triazole-adenosine | 1.3 | 2.7 | 180 | 68 (PRMT5) |
Table 2: Stability of Nitrogen-Containing Salts
Biological Activity
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with significant biological implications. Its intricate structure includes a triazanium core and multiple functional groups such as hydroxyl, amino, and phosphoryl moieties, which contribute to its potential applications in biochemistry and pharmaceuticals.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis typically involves the reaction of phosphoric acid with various nitrogen sources under controlled conditions. This multi-step organic synthesis allows for the introduction of specific functional groups that enhance biological activity.
The biological activity of triazanium phosphate is primarily attributed to its nitrogen-rich structure and the presence of functional groups that interact with biological macromolecules. The phosphoryl group enhances binding to nucleic acids, while amino groups allow interactions with proteins. These properties suggest potential applications in drug delivery systems and enzyme inhibition.
Interaction Studies
Research indicates that triazanium phosphate can facilitate binding to nucleic acids, which is crucial for understanding its pharmacological properties. The compound's ability to interact with proteins may also provide insights into its mechanism of action in biological systems.
Comparative Analysis
To understand the uniqueness of triazanium phosphate, it is beneficial to compare it with similar compounds containing triazane or phosphoryl groups:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diammonium Phosphate | (NH₄)₂HPO₄ | Commonly used as fertilizer; simpler structure |
| Monoammonium Phosphate | NH₄H₂PO₄ | Contains one ammonium ion; used in fertilizers |
| Adenosine Triphosphate (ATP) | C₁₀H₁₃N₅O₁₄P₃ | Key energy carrier in cells; complex energy transfer role |
| Cyclic Adenosine Monophosphate (cAMP) | C₁₀H₁₂N₅O₁₂P | Important signaling molecule; involved in many biological processes |
Case Studies and Research Findings
Recent studies have explored the antimicrobial and antiprotozoal activities of triazane derivatives, which may share similar mechanisms with triazanium phosphate. For example:
- Antimicrobial Activity : Triazane compounds have demonstrated significant antibacterial properties against resistant strains.
- Antiprotozoal Activity : Certain derivatives have shown potent effects against protozoan parasites, indicating potential therapeutic applications.
These findings underscore the need for further investigation into the specific biological activities of triazanium phosphate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
